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Compound of Interest

Compound Name: Copper sulfamate

Cat. No.: B082935

For researchers and professionals in materials science and electroplating, achieving a smooth,
uniform copper deposit is paramount. In copper sulfamate electroplating, the choice of
leveling agent is a critical factor influencing the final quality of the deposit. This guide provides
a comparative analysis of the performance of different leveling agents, supported by
experimental data, to aid in the selection of the most suitable additive for specific applications.

This comparison synthesizes findings from studies on common leveling agents and additives
with leveling properties, focusing on key performance indicators such as surface roughness
and throwing power. While the available research often utilizes copper sulfate baths, the
fundamental principles of leveling action are transferable to sulfamate systems. This guide
presents the data with the context of the experimental conditions under which it was obtained.

Key Performance Indicators: A Side-by-Side
Comparison

The efficacy of a leveling agent is primarily determined by its ability to promote a smooth
surface finish and ensure uniform metal distribution across the substrate, particularly in areas
of varying current density. The following table summarizes the performance of several additives
based on available experimental data.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b082935?utm_src=pdf-interest
https://www.benchchem.com/product/b082935?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Leveling . Key
. Concentrati
Agent/Addit Performanc Result Bath Type Reference
on
ive e Metric
Decreased
Surface ]
) ) with Copper
Thiourea Varied Roughness ) ) [1]
increasing Sulfate
(RMS) .
concentration
Improved
Throwin with Copper
Varied J ) PP [1]
Power decreasing Sulfate
concentration
Decreased
Surface )
] ] with Copper
Gelatin Varied Roughness ) ) [1]
increasing Sulfate
(RMS) _
concentration
Improved
Throwin with Copper
Varied J , , PP [1]
Power increasing Sulfate
concentration
Coating
Janus Green Thickness ) Copper
6 mg/L ] ) 1.0 (uniform)
B (JGB) Uniformity Sulfate
(BV/IBN)
Coating
Polyethylenei Thickness ) Copper
] 6 mg/L ] ) 1.0 (uniform)
mine (PEI) Uniformity Sulfate
(OVIdN)
Coating
No Leveling N/A Thickness 0.70 (non- Copper
Agent Uniformity uniform) Sulfate
(BVION)
© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.jstage.jst.go.jp/article/matertrans/58/11/58_M2017215/_html/-char/en
https://www.jstage.jst.go.jp/article/matertrans/58/11/58_M2017215/_html/-char/en
https://www.jstage.jst.go.jp/article/matertrans/58/11/58_M2017215/_html/-char/en
https://www.jstage.jst.go.jp/article/matertrans/58/11/58_M2017215/_html/-char/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Note: The data presented is a synthesis from multiple sources and may not represent a direct
head-to-head comparison under identical conditions. The performance of leveling agents is
highly dependent on the specific bath composition, operating parameters, and substrate
geometry.

In-Depth Analysis of Leveling Agent Performance
Thiourea

Thiourea is a well-known additive in copper electroplating that exhibits leveling properties.
Studies have shown that increasing the concentration of thiourea generally leads to a smoother
copper deposit, as indicated by a decrease in Root Mean Square (RMS) surface roughness|1].
However, there is a trade-off with throwing power, which tends to improve at lower
concentrations of thiourea[1]. This suggests that an optimal concentration must be determined
to balance the requirements for surface smoothness and uniform plating distribution.

Gelatin

Gelatin, a natural polymer, also functions as a leveling agent in copper plating baths. Similar to
thiourea, increasing gelatin concentration has been observed to reduce the surface roughness
of the copper deposit[1]. In contrast to thiourea, higher concentrations of gelatin have been
shown to improve the throwing power of the plating bath[1]. This makes gelatin a promising
candidate for applications where both a smooth finish and excellent throwing power are crucial.

Janus Green B (JGB) and Polyethyleneimine (PEI)

Janus Green B (JGB), a dye, and Polyethyleneimine (PEI), a polymer, are effective leveling
agents, particularly in the context of printed circuit board manufacturing. In a copper sulfate
bath, the addition of either JGB or PEI at a concentration of 6 mg/L resulted in a significant
improvement in the uniformity of the copper coating thickness, achieving a thickness ratio (dV/
o) of 1.0, which indicates perfect leveling. In contrast, a bath without any leveling agent
exhibited negative leveling, with a thickness ratio of 0.70.

Experimental Methodologies

The following are detailed protocols for key experiments used to evaluate the performance of
leveling agents.
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Surface Roughness Measurement

Surface roughness is a critical parameter for assessing the effectiveness of a leveling agent. It
is typically quantified using technigues such as Atomic Force Microscopy (AFM) or profilometry.

Protocol:

Prepare copper-plated samples using the sulfamate bath with and without the leveling agent
of interest under controlled conditions (current density, temperature, and agitation).

» Rinse the plated samples with deionized water and dry them.
¢ Use an Atomic Force Microscope (AFM) to scan a representative area of the sample surface.

o The AFM software calculates the Root Mean Square (RMS) roughness value, which
provides a quantitative measure of the surface's smoothness.

Throwing Power Measurement

Throwing power refers to the ability of a plating bath to produce a deposit of uniform thickness
on a cathode of irregular shape. The Haring-Blum cell is a standard apparatus for this
measurement.

Protocol:

Assemble a Haring-Blum cell with two cathodes at different distances from a central anode.

Fill the cell with the copper sulfamate bath containing the leveling agent to be tested.

Apply a specific current for a set duration to plate copper onto both cathodes.

After plating, measure the thickness of the copper deposit on both cathodes.

Calculate the throwing power using the Field's formula: Throwing Power (%) = [(L- M) / (L +
M - 2)] x 100 Where L is the ratio of the distance of the far cathode to the near cathode, and
M is the ratio of the weight of the deposit on the near cathode to that on the far cathode.

Coating Thickness Uniformity
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For applications such as printed circuit boards, the uniformity of the coating thickness inside
through-holes is a key performance indicator.

Protocol:

Use a standard printed circuit board (PCB) test panel with through-holes of a defined aspect
ratio.

» Plate the panel in the copper sulfamate bath containing the leveling agent under
investigation.

 After plating, cross-section the through-holes.

e Use a microscope with measurement capabilities to determine the copper thickness at the
surface of the PCB (8/\) and inside the through-hole (8V).

e The ratio dV/dA provides a measure of the leveling performance, with a value of 1.0
indicating perfect uniformity.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described
above.
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Caption: Experimental workflow for evaluating leveling agent performance.
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Caption: Mechanism of action for a typical leveling agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b082935?utm_src=pdf-body-img
https://www.benchchem.com/product/b082935?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

o 1. Effects of Additives on the Surface Roughness and Throwing Power of Copper Deposited
from Electrorefining Solutions [jstage.jst.go.jp]

 To cite this document: BenchChem. [Performance Showdown: A Comparative Analysis of
Leveling Agents in Copper Sulfamate Baths]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b082935#performance-comparison-of-different-
leveling-agents-in-copper-sulfamate-baths]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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